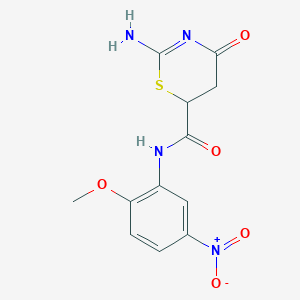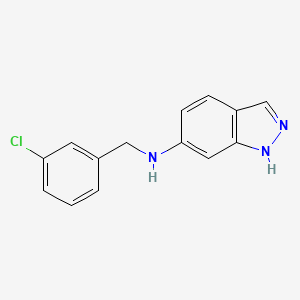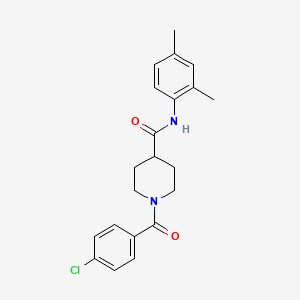![molecular formula C14H21NO2 B4978226 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4978226.png)
2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol, also known as MPMP, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPMP is a member of the phenolic family of compounds and is structurally similar to other phenols such as resorcinol and hydroquinone. In
Mécanisme D'action
The mechanism of action of 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects
2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol in lab experiments is its wide range of biological activities. 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects, making it a useful tool for investigating various biological processes. However, one of the limitations of using 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol is its potential toxicity. 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has been shown to have neuroprotective effects, and further research is needed to investigate its potential as a therapeutic agent. Another area of interest is its potential use in treating ischemic stroke. 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has been shown to have anti-inflammatory effects, which may be useful in reducing the damage caused by stroke. Finally, further research is needed to investigate the potential toxicity of 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol and to identify any potential side effects associated with its use.
Conclusion
In conclusion, 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol is a synthetic compound that has been widely studied for its potential applications in scientific research. It has a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has been investigated for its potential use in treating conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. While there are some limitations to its use, 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol is a useful tool for investigating various biological processes, and further research is needed to investigate its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol involves the reaction of 2-methoxyphenol with 3-methylpiperidine and formaldehyde. The reaction is carried out in the presence of a catalyst, typically para-toluenesulfonic acid. The resulting product is then purified through a series of chromatographic techniques to yield pure 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol.
Applications De Recherche Scientifique
2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. 2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol has also been investigated for its potential use in treating conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.
Propriétés
IUPAC Name |
2-methoxy-6-[(3-methylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-5-4-8-15(9-11)10-12-6-3-7-13(17-2)14(12)16/h3,6-7,11,16H,4-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFQMLNWGPVHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4978154.png)
![5-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4978157.png)

![(2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4978165.png)

![2-[(anilinocarbonothioyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4978184.png)

![4-[methyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4978198.png)
![ethyl [5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4978205.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B4978208.png)
![2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4978216.png)
![1-(3-chloro-4-methylphenyl)-4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione](/img/structure/B4978218.png)

